Crustacean erythrophore concentrating hormone

Overview

Description

Crustacean erythrophore concentrating hormone is a neuropeptide hormone found in crustaceans. It plays a crucial role in the regulation of pigment concentration within chromatophores, which are specialized pigment-containing cells. This hormone is responsible for the aggregation of red pigments (erythrophores) in the chromatophores, leading to color changes in the crustacean’s body. These color changes are essential for various physiological and behavioral functions, including camouflage, communication, and thermoregulation .

Mechanism of Action

Target of Action

The primary targets of RPCH are the chromatophores, which are pigment-containing cells found in crustaceans . RPCH is known to interact with one or more types of these cells, leading to pigment concentration . It also targets distal eye pigment cells, influencing their movement in a dark-adaptational manner .

Mode of Action

RPCH interacts with its targets by binding to receptors on the cell surface, triggering a series of events leading to cellular responses . In the case of chromatophores, this results in the concentration of pigment within the cells . In distal eye pigment cells, RPCH induces dark-adaptational screening pigment movement . It also enhances the electroretinogram (ERG) amplitude in a dose-dependent manner, potentiating ERG amplitude in both light-adapted and dark-adapted conditions .

Biochemical Pathways

RPCH is part of the AKH/RPCH peptide family, which includes related peptides known as adipokinetic hormones (AKHs) that occur in insects . These peptides are known to influence metabolism in insects, although they serve additional functions . RPCH’s actions in crustaceans include neuromodulation , indicating that it may influence various biochemical pathways.

Pharmacokinetics

Like most peptide hormones, it is thought to exert its effect by first binding to receptors on the cell surface and then triggering a series of events leading to cellular responses .

Result of Action

The primary result of RPCH action is the concentration of pigment in chromatophores, leading to color changes in the crustacean’s integument . It also induces dark-adaptational screening pigment movement in distal eye pigment cells, which is part of light/dark-adaptive photomechanical changes in the compound eye . Additionally, RPCH has been shown to increase retinal sensitivity .

Action Environment

It is known that rpch is involved in light/dark-adaptive changes in the compound eye , suggesting that light conditions may influence its action

Biochemical Analysis

Biochemical Properties

Crustacean erythrophore concentrating hormone is a peptide hormone that interacts with various enzymes, proteins, and other biomolecules to exert its effects. It primarily interacts with pigment granules within erythrophores, causing them to aggregate and concentrate the red pigment. This interaction is mediated by specific receptors on the surface of erythrophores, which trigger intracellular signaling pathways leading to pigment aggregation. Additionally, this compound may interact with other proteins involved in pigment synthesis and transport, further influencing the overall pigmentation process .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In erythrophores, it induces the aggregation of pigment granules, leading to a visible change in coloration. This hormone also influences cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for the regulation of pigment aggregation. Furthermore, this compound may impact gene expression related to pigment synthesis and transport, thereby affecting the overall pigmentation process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the surface of erythrophores. This binding activates intracellular signaling pathways, including the cAMP-PKA pathway, which leads to the aggregation of pigment granules. The hormone may also interact with other biomolecules, such as enzymes involved in pigment synthesis, to modulate their activity and influence the overall pigmentation process. Additionally, this compound may affect gene expression by regulating transcription factors involved in pigment synthesis and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The hormone’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce rapid pigment aggregation within minutes of exposure, with the effects persisting for several hours. Prolonged exposure to the hormone may lead to desensitization of erythrophores, reducing their responsiveness to subsequent hormone stimulation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Low doses of the hormone may induce moderate pigment aggregation, while higher doses can lead to more pronounced effects. Excessively high doses of this compound may result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage range for achieving the desired effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways related to pigment synthesis and transport. It interacts with enzymes and cofactors involved in the biosynthesis of red pigments, such as carotenoids and pteridines. Additionally, the hormone may influence metabolic flux and metabolite levels within erythrophores, thereby affecting the overall pigmentation process. Understanding these metabolic pathways is crucial for comprehending the role of this compound in crustacean physiology .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the hormone’s movement across cell membranes, allowing it to reach its target erythrophores. Once inside the cells, this compound may interact with intracellular binding proteins that regulate its localization and accumulation. This transport and distribution process is essential for ensuring the hormone’s effective action on pigment aggregation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The hormone is directed to specific compartments or organelles within erythrophores through targeting signals or post-translational modifications. These modifications may include phosphorylation or glycosylation, which influence the hormone’s stability and interaction with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in pigment aggregation and overall pigmentation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of crustacean erythrophore concentrating hormone involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the hormone into a suitable expression system, such as bacteria or yeast. The microorganisms are then cultured, and the hormone is harvested and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Crustacean erythrophore concentrating hormone primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Major Products Formed: The major products formed from the reactions involving this compound are the peptide itself during synthesis and its constituent amino acids during degradation .

Scientific Research Applications

Crustacean erythrophore concentrating hormone has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and degradation mechanisms.

Biology: Researchers study its role in pigment concentration and color change mechanisms in crustaceans.

Medicine: Insights gained from studying this hormone can be applied to understanding similar peptide hormones in humans and other animals.

Comparison with Similar Compounds

Crustacean erythrophore concentrating hormone is part of a family of pigmentary-effector hormones, which includes:

Pigment-Dispersing Hormone (PDH): Responsible for dispersing pigments within chromatophores.

Adipokinetic Hormones (AKHs): Found in insects, these hormones influence metabolism and share structural similarities with this compound.

Uniqueness: this compound is unique in its specific role in aggregating red pigments within chromatophores, whereas other similar hormones may have broader or different functions, such as pigment dispersion or metabolic regulation .

Properties

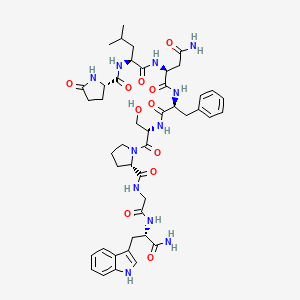

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGMPZRFMGBTDI-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-92-9 | |

| Record name | Red pigment-concentrating hormone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)